Cas no 229003-15-0 (4-(propan-2-yl)-1,3-oxazol-2-amine)

4-(Propan-2-yl)-1,3-oxazol-2-amine is a heterocyclic organic compound featuring an oxazole core substituted with an isopropyl group at the 4-position and an amino group at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The oxazole ring system is known for its stability and bioactivity, while the amino group enhances reactivity, enabling further functionalization. The isopropyl substituent contributes to steric and electronic modulation, influencing solubility and binding interactions. This compound is valued for its potential in medicinal chemistry, serving as an intermediate in the development of biologically active molecules. Its well-defined structure ensures reproducibility in research and industrial processes.
4-(propan-2-yl)-1,3-oxazol-2-amine structure
229003-15-0 structure
Product Name:4-(propan-2-yl)-1,3-oxazol-2-amine
CAS No:229003-15-0
MF:C6H10N2O
MW:126.156401157379
MDL:MFCD13189377
CID:245164
PubChem ID:17941489
Update Time:2025-10-05

4-(propan-2-yl)-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Oxazolamine,4-(1-methylethyl)-
    • 2-Oxazolamine,4-(1-methylethyl)-(9CI)
    • 4-Isopropyloxazol-2-amine
    • 4-propan-2-yl-1,3-oxazol-2-amine
    • AKOS011344708
    • CS-0238429
    • AB68299
    • 2-OXAZOLAMINE, 4-(1-METHYLETHYL)-
    • SCHEMBL668578
    • 229003-15-0
    • EN300-195270
    • 4-(PROPAN-2-YL)-1,3-OXAZOL-2-AMINE
    • DB-106862
    • 4-(propan-2-yl)-1,3-oxazol-2-amine
    • MDL: MFCD13189377
    • Inchi: 1S/C6H10N2O/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8)
    • InChI Key: WIOHEPKTAHGOHM-UHFFFAOYSA-N
    • SMILES: O1C(N)=NC(=C1)C(C)C

Computed Properties

  • Exact Mass: 126.0794
  • Monoisotopic Mass: 126.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 95.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 211.1±33.0 °C at 760 mmHg
  • Flash Point: 81.5±25.4 °C
  • PSA: 52.05
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

4-(propan-2-yl)-1,3-oxazol-2-amine Security Information

4-(propan-2-yl)-1,3-oxazol-2-amine Pricemore >>

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Additional information on 4-(propan-2-yl)-1,3-oxazol-2-amine

Professional Introduction to 4-(propan-2-yl)-1,3-oxazol-2-amine (CAS No. 229003-15-0)

4-(propan-2-yl)-1,3-oxazol-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and versatile biological activities. This heterocyclic amine, belonging to the oxazole class, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The compound’s molecular structure, featuring a propan-2-yl substituent attached to an oxazol ring system, contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for synthetic modifications and functional group transformations.

The chemical identity of 4-(propan-2-yl)-1,3-oxazol-2-amine is unequivocally defined by its CAS number, 229003-15-0, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precise referencing and facilitates accurate retrieval of related research findings, patents, and commercial product specifications. The compound’s molecular formula, C₆H₁₁NO₂, reflects its composition and aids in understanding its potential interactions with biological targets.

In the context of contemporary pharmaceutical research, 4-(propan-2-yl)-1,3-oxazol-2-amine has been explored for its pharmacological profile. The oxazole ring is a well-documented motif in medicinal chemistry, known for its presence in numerous bioactive molecules. Its incorporation into drug candidates often enhances binding affinity and metabolic stability. The propan-2-yl side chain introduces additional functional possibilities, enabling further derivatization to modulate pharmacokinetic and pharmacodynamic properties. Such structural features make this compound a promising candidate for designing novel therapeutic agents.

Recent studies have highlighted the synthetic utility of 4-(propan-2-yl)-1,3-oxazol-2-amine as an intermediate in the preparation of more complex molecules. Researchers have leveraged its reactivity to develop novel analogs with enhanced biological activity. For instance, modifications at the nitrogen atoms or the propan-2-yl substituent have led to compounds with improved efficacy in preclinical models. These findings underscore the importance of this scaffold in addressing unmet medical needs across various therapeutic areas.

The biophysical properties of 4-(propan-2-yl)-1,3-oxazol-2-amine, such as solubility and lipophilicity, have also been subjects of investigation. These parameters are critical determinants of drug absorption, distribution, metabolism, and excretion (ADME). Optimizing these properties can significantly enhance the pharmacological relevance of derivatives derived from this compound. Advanced computational methods and experimental techniques have been employed to elucidate these characteristics, providing insights into potential drug-like behavior.

Moreover, the role of 4-(propan-2-yl)-1,3-oxazol-2-amine in interdisciplinary research is noteworthy. Its structural motifs have inspired collaborations between organic chemists and biochemists aiming to develop targeted therapies. The compound’s ability to interact with specific biological pathways has been explored in vitro and in vivo models. Such investigations have laid the groundwork for future clinical trials and commercialization efforts.

The industrial significance of 4-(propan-2-y l)-1 ,3 -ox az ol - 2 - am ine (CAS No. 229003 - 15 - 0) extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing proprietary derivatives based on this scaffold. The growing demand for innovative drugs has positioned this compound as a key player in the drug discovery pipeline. Its versatility as a building block ensures continued relevance in both academic and industrial settings.

Future directions in the study of 4-(propan - 2 - yl ) - 1 , 3 - ox az ol - 2 - am ine may include exploring its role in emerging therapeutic modalities such as targeted protein degradation or gene therapy analogs. The adaptability of its molecular framework suggests that it could be integrated into next-generation drug candidates addressing complex diseases. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in medicinal chemistry.

In summary,4-(propan - 2 - yl ) - 1 , 3 - ox az ol - 2 - am ine represents a compelling example of how structural innovation can lead to significant advancements in pharmaceutical science. Its unique chemical attributes and demonstrated biological relevance make it a cornerstone of contemporary drug development efforts . Continued exploration into its applications will undoubtedly yield further breakthroughs with broad therapeutic implications .

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